

# Spectroscopic Profile of 1-Propylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 1-Propylboronic acid

Cat. No.: B104398

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1-propylboronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document outlines the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **1-propylboronic acid**. It is important to note that while extensive searches have been conducted, a complete, unified experimental dataset for **1-propylboronic acid** from a single source is not readily available in the public domain. Therefore, the data presented is a compilation from various sources, including analogous compounds and typical values for alkylboronic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-propylboronic acid**. The key nuclei for analysis are  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$ .

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Propylboronic Acid** (Typical)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~4.5 - 5.5	br s	2H	B(OH) <sub>2</sub>
~1.3 - 1.5	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -B
~0.8 - 1.0	t	3H	CH <sub>3</sub> -CH <sub>2</sub> -
~0.4 - 0.6	t	2H	-CH <sub>2</sub> -B

Note: The chemical shift of the B(OH)<sub>2</sub> protons can be highly variable and may exchange with residual water in the solvent, sometimes leading to a very broad signal or no observable peak at all.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Propylboronic Acid** (Typical)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~20 - 25	CH <sub>3</sub> -CH <sub>2</sub> -
~18 - 22	-CH <sub>2</sub> -CH <sub>2</sub> -B
~10 - 15 (broad)	-CH <sub>2</sub> -B

Note: The carbon atom directly attached to the boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all.  
[\[1\]](#)

Table 3: <sup>11</sup>B NMR Spectroscopic Data for **1-Propylboronic Acid** (Typical)

Chemical Shift ( $\delta$ ) (ppm)	Linewidth
~28 - 33	Broad

Note: The chemical shift of the boron atom in boronic acids typically appears as a single, broad peak in this region.  
[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **1-propylboronic acid**.

Table 4: Key IR Absorption Bands for **1-Propylboronic Acid** (Typical)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
2960 - 2850	Strong	C-H stretch (aliphatic)
1465 - 1440	Medium	C-H bend (CH <sub>2</sub> )
1380 - 1365	Medium	C-H bend (CH <sub>3</sub> )
1350 - 1310	Strong	B-O stretch
1150 - 1000	Medium	C-C stretch
~700	Broad	O-B-O bend

## Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines (trimers). Electron Ionization (EI) often leads to extensive fragmentation.

Table 5: Expected Mass Spectrometry Data for **1-Propylboronic Acid**

m/z	Interpretation
88	[M] <sup>+</sup> (Molecular Ion)
70	[M - H <sub>2</sub> O] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The observation of the molecular ion can be challenging. Derivatization or softer ionization techniques like Electrospray Ionization (ESI) may be employed to obtain a more prominent molecular ion peak.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for alkylboronic acids like **1-propylboronic acid**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-propylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). The choice of solvent can affect the chemical shifts, particularly of the labile  $\text{B(OH)}_2$  protons.
- **$^1\text{H}$  NMR:** Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the range of 0-12 ppm.
- **$^{13}\text{C}$  NMR:** Acquire the spectrum with proton decoupling. A larger number of scans may be required to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.
- **$^{11}\text{B}$  NMR:** Use a broadband probe tuned to the  $^{11}\text{B}$  frequency. A boron-free quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[3] The spectral width should be set to cover the expected range for boronic acids (e.g., from -40 to 60 ppm).

### Infrared (IR) Spectroscopy

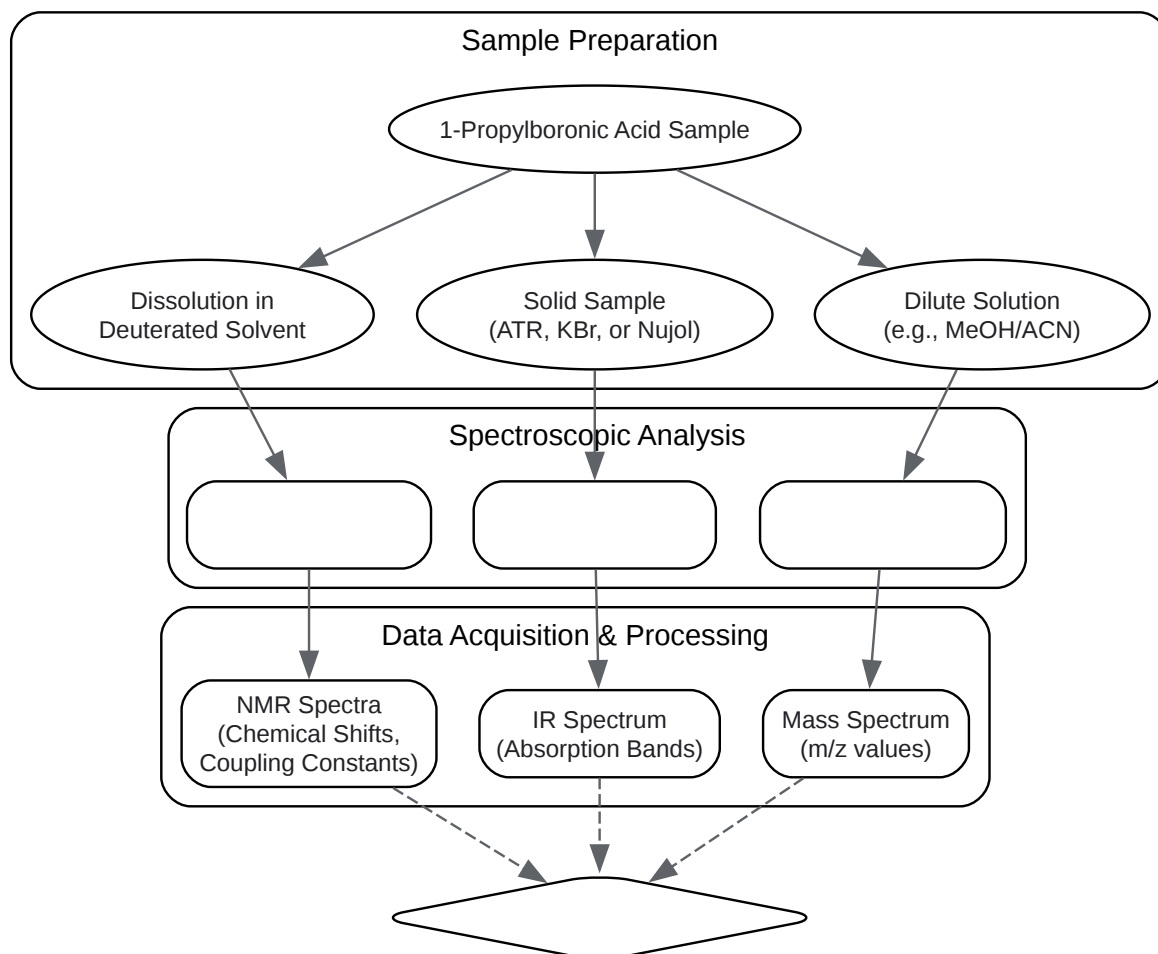
- **Sample Preparation:** The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is often the simplest method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. A Nujol mull can also be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty ATR crystal or the pure KBr pellet/Nujol should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Electron Ionization (EI-MS): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). For GC-MS, derivatization to a more volatile ester (e.g., a pinacol ester) may be necessary. The electron energy is typically set to 70 eV.
- Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into the ESI source. This soft ionization technique is more likely to yield the molecular ion.

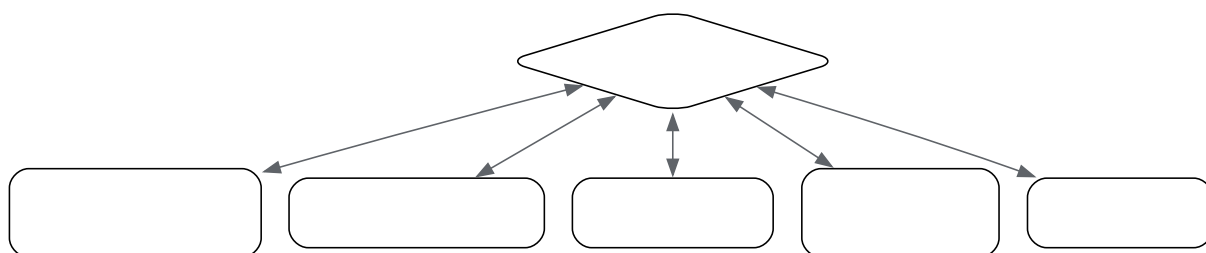
## Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and how the different techniques provide complementary information for structural elucidation.



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Caption: General workflow for the spectroscopic analysis of **1-propylboronic acid**.



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Caption: Interrelation of spectroscopic data for the structural confirmation of **1-propylboronic acid**.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Propylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104398#spectroscopic-data-of-1-propylboronic-acid-nmr-ir-ms]

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